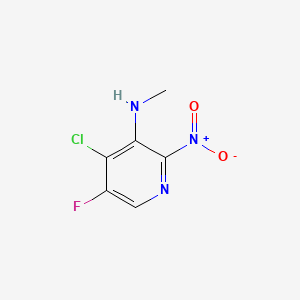
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoropyridine to introduce the nitro group, followed by methylation of the amine group. The reaction conditions often include the use of strong acids like nitric acid for nitration and methyl iodide for methylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The use of automated reactors and real-time monitoring can also help in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine or fluorine atoms .
科学的研究の応用
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-5-fluoro-2-nitroaniline: Similar structure but lacks the pyridine ring.
3-Chloro-4-fluoroaniline: Similar structure but lacks the nitro group.
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine: Similar structure but contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a nitro group and a methylated amine group.
生物活性
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, as well as a nitro group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClF2N4O2 |
| Molecular Weight | 222.6 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | 4-Chloro-5-fluoro-N-methyl-2-nitropyridin-3-amine |
The biological activity of this compound is thought to arise from its interaction with various biological targets, including enzymes and receptors. The nitro group may facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity.
Antimicrobial Activity
Research has indicated that compounds containing nitro and halogen substituents exhibit significant antimicrobial properties. A study evaluating similar nitropyridine derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chloro and fluoro groups in this compound may enhance its lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Anticancer Potential
In vitro studies have shown that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been tested against human breast cancer cell lines, revealing IC50 values in the micromolar range. The mechanism often involves induction of apoptosis through mitochondrial pathways, making this compound a candidate for further anticancer drug development.
Case Studies
- Antibacterial Activity : In a comparative study, this compound was tested alongside other nitropyridine derivatives. Results indicated that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL, showcasing its potential as an antibacterial agent.
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of similar compounds revealed that this compound exhibited selective toxicity towards MCF-7 breast cancer cells with an IC50 value of 15 µM. Flow cytometry assays confirmed that this compound induces apoptosis in a dose-dependent manner.
特性
分子式 |
C6H5ClFN3O2 |
|---|---|
分子量 |
205.57 g/mol |
IUPAC名 |
4-chloro-5-fluoro-N-methyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C6H5ClFN3O2/c1-9-5-4(7)3(8)2-10-6(5)11(12)13/h2,9H,1H3 |
InChIキー |
WXZABAVOORMCQR-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=CN=C1[N+](=O)[O-])F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















